molecular formula C9H13Cl2NO2 B2519633 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride CAS No. 1266690-73-6

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride

Cat. No.: B2519633
CAS No.: 1266690-73-6
M. Wt: 238.11
InChI Key: CNFLAYGTEBPWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position, a propoxy group at the fifth position, and a hydroxyl group at the fourth position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-(Chloromethyl)pyridine.

    Substitution Reaction: The next step involves the substitution of the hydroxyl group at the fourth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of corresponding ketones or aldehydes.

    Reduction Reactions: Formation of corresponding alcohols or amines.

Scientific Research Applications

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is unique due to the presence of both hydroxyl and propoxy groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific research applications and industrial processes .

Properties

IUPAC Name

2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLAYGTEBPWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CNC(=CC1=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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